

Application Notes and Protocols for Quantifying 2-Methylmalonamide Purity

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Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Methylmalonamide** is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Accurate quantification of its purity is crucial for ensuring product quality, safety, and efficacy in downstream applications. These application notes provide detailed protocols for the quantitative analysis of **2-Methylmalonamide** purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay for the quantification of **2-Methylmalonamide** and its non-volatile impurities. A reversed-phase HPLC method with UV detection is proposed, as amide functional groups typically exhibit UV absorbance at lower wavelengths.

Experimental Protocol:

1.1. Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile and water.
- Formic acid (analytical grade).
- **2-Methylmalonamide** reference standard of known purity.

1.2. Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
20.0	50
25.0	95
30.0	95
30.1	5

| 35.0 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.

- Injection Volume: 10 μ L.

1.3. Sample Preparation:

- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of **2-Methylmalonamide** reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
- Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the **2-Methylmalonamide** sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

1.4. Data Analysis:

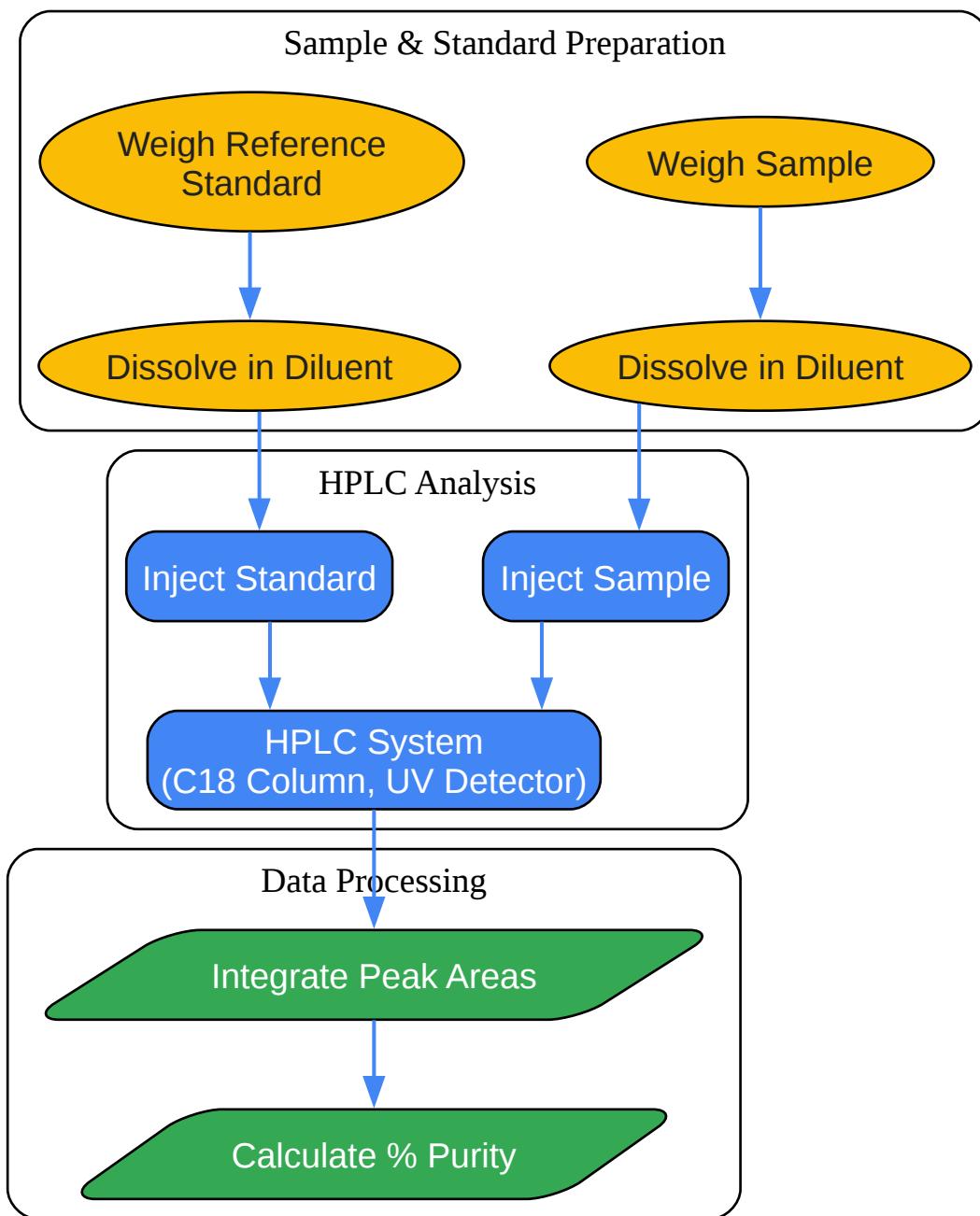
- The purity of **2-Methylmalonamide** is calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
- Purity (%) = (Area of **2-Methylmalonamide** peak / Total area of all peaks) x 100.

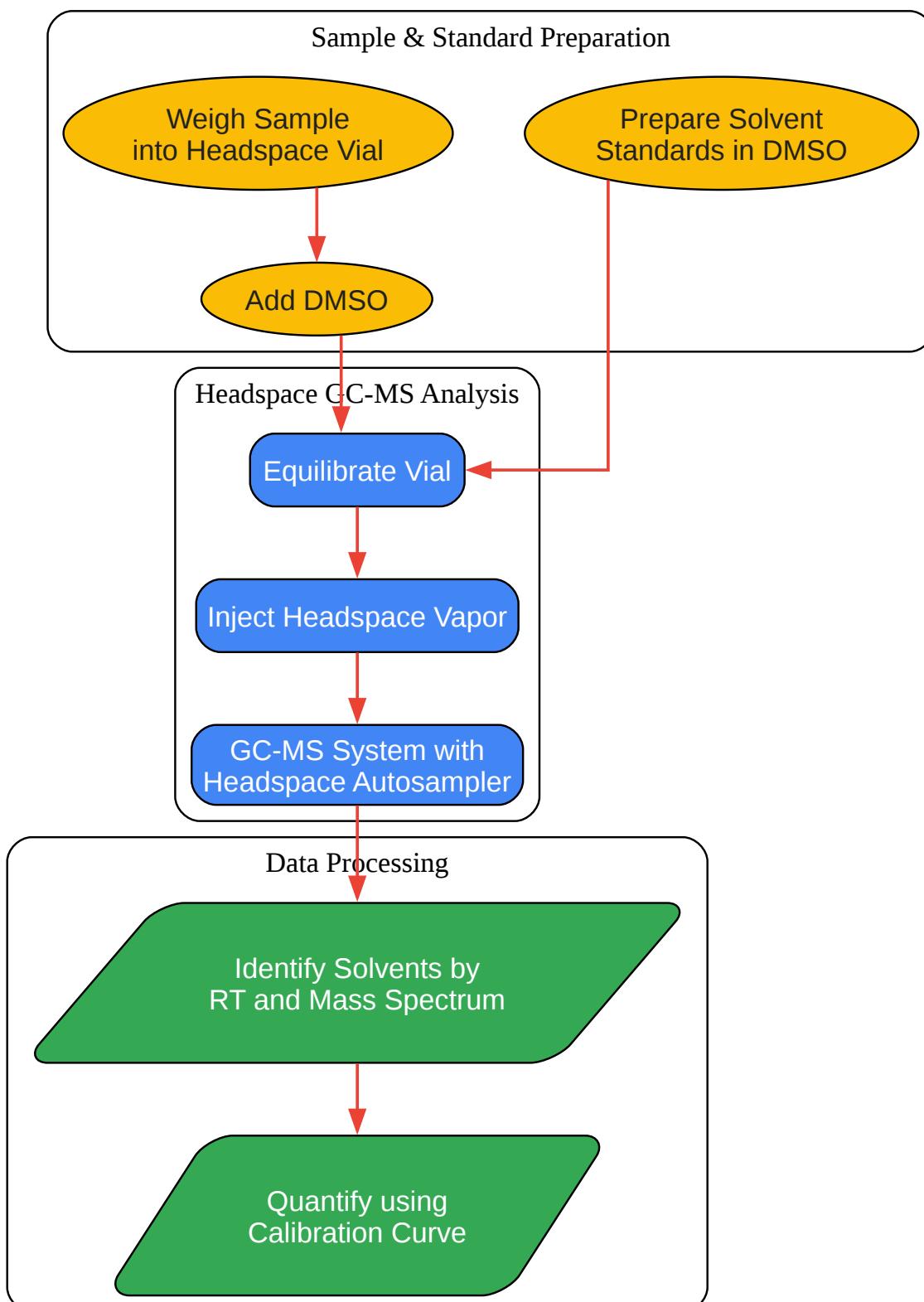
Data Presentation:

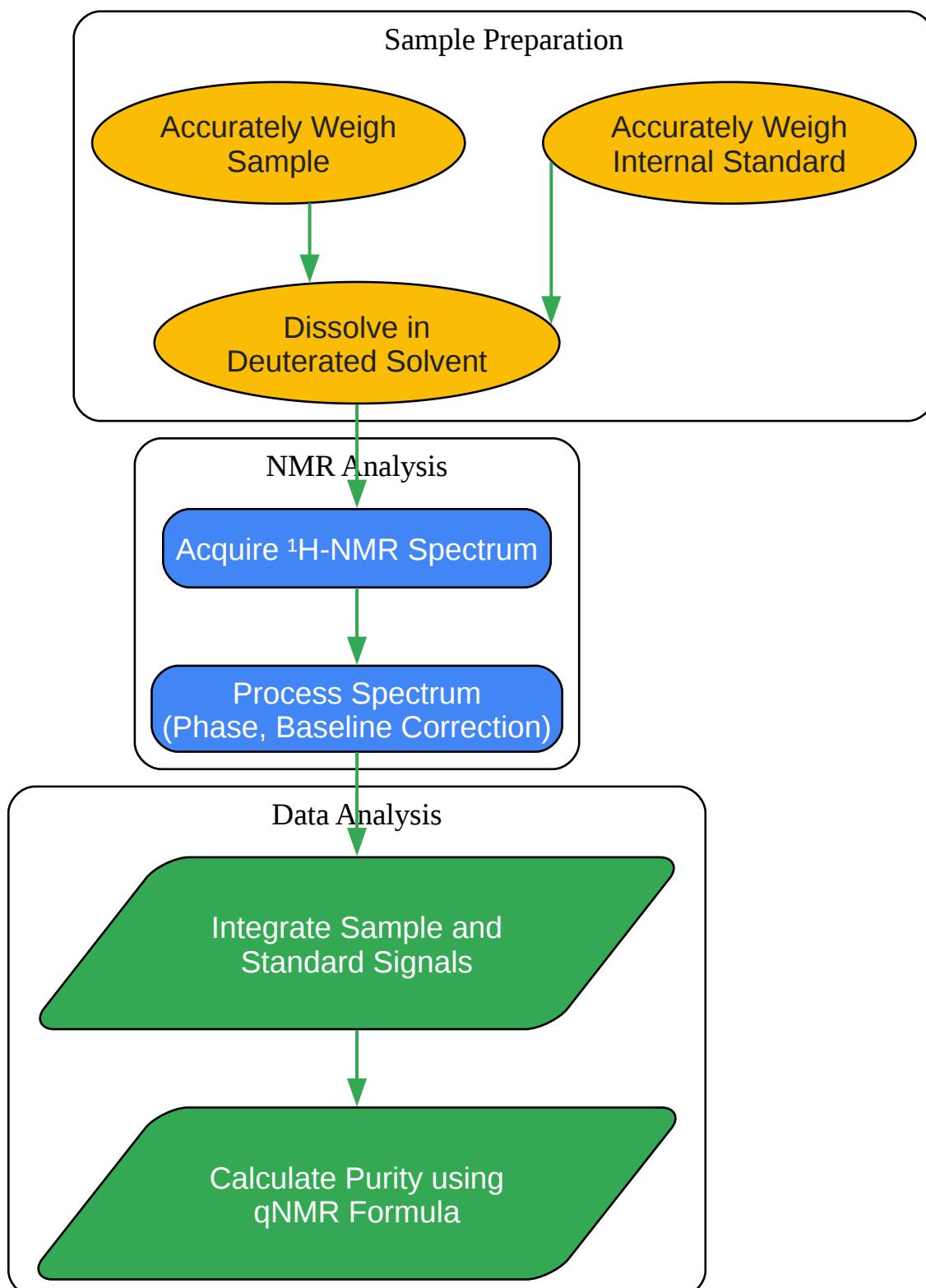
Table 1: Summary of HPLC Method Validation Parameters (Hypothetical Data)

Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9995	≥ 0.999
Range ($\mu\text{g/mL}$)	5 - 750	-
Precision (%RSD)		
- Repeatability (n=6)	0.45%	$\leq 1.0\%$
- Intermediate Precision (n=6)	0.68%	$\leq 2.0\%$
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$	-
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$	-
Purity of Test Sample	99.5%	$\geq 99.0\%$

Visualization:





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